N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Material Development
New aromatic polyamides containing two n-alkylphenylimide units, synthesized through a process involving N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide derivatives, have shown enhanced thermal stability and excellent solubility. These materials, characterized by their glass transition temperatures and amorphous nature, offer potential applications in high-performance polymer development due to their thermal and structural properties (Choi & Jung, 2004).
Photophysical Properties and Redox Behavior
The study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including derivatives related to this compound, highlights their potential in the development of new photophysical materials. These compounds exhibit notable redox and absorption properties, along with luminescence, suggesting their utility in applications requiring light-emitting materials (Neve et al., 1999).
Crystal Structure and Molecular Interaction Studies
The crystal structure analysis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a 4-chlorophenyl group, provides insight into molecular conformation and potential interactions. Such studies are crucial for understanding the molecular basis of material properties and could inform the design of new compounds with specific functionalities (Özer et al., 2009).
Antimicrobial Agent Development
Research into new thiourea derivatives, including those involving this compound analogs, demonstrates significant antimicrobial activity, particularly against biofilm-forming bacteria. Such findings are instrumental in the ongoing search for novel antibacterial agents capable of combating resistant strains and biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . These compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological and clinical applications .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds of similar structure have been shown to influence various biochemical pathways, leading to diverse downstream effects . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKDVBHIMTHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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